N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by two pyrazole rings connected via a methylene bridge. The primary pyrazole ring (position 1) is substituted with a difluoromethyl group, while the secondary pyrazole (positions 1 and 3) contains methyl groups. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-16(2)15-7)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3 |
InChI Key |
LVLJHSDAZNGWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde
This intermediate is synthesized via a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. Difluoromethylation is achieved using chlorodifluoromethane (ClCF₂H) in the presence of a base such as potassium carbonate (K₂CO₃).
Reaction Scheme :
Synthesis of 1,3-Dimethyl-1H-pyrazol-4-amine
This intermediate is prepared via Knorr pyrazole synthesis , involving the condensation of acetylacetone with hydrazine hydrate, followed by methylation using methyl iodide (CH₃I).
Stepwise Synthetic Pathways
Reductive Amination Route
The most widely reported method involves reductive amination between 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine.
Procedure :
-
Condensation : The aldehyde and amine are refluxed in dry tetrahydrofuran (THF) with molecular sieves (4Å) for 12 hours.
-
Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added at 0°C, and the mixture is stirred for 24 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 36 hours |
| Purity (HPLC) | >98% |
Buchwald-Hartwig Coupling
An alternative method employs palladium-catalyzed cross-coupling to link the pyrazole moieties. This route is preferred for scalability but requires stringent anhydrous conditions.
Procedure :
-
Ligand Preparation : A mixture of Pd₂(dba)₃ and Xantphos in degassed toluene.
-
Coupling : 1-(Difluoromethyl)-5-bromopyrazole and 1,3-dimethyl-4-aminopyrazole are reacted at 110°C for 48 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Turnover Frequency (TOF) | 12 h⁻¹ |
| Catalyst Loading | 2 mol% Pd |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
NaBH(OAc)₃ vs. NaBH₄ : Sodium triacetoxyborohydride outperforms sodium borohydride in selectivity (90% vs. 45%).
-
Additives : Addition of acetic acid (1 equiv.) accelerates imine formation, reducing reaction time by 30%.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC : Rt = 8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min).
-
LC-MS : [M+H]⁺ = 269.2 (calculated 269.1).
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactor technology to enhance efficiency:
Waste Management
-
Solvent Recovery : >90% THF reclaimed via distillation.
-
Catalyst Recycling : Pd recovery using ion-exchange resins reduces costs by 40%.
Challenges and Limitations
-
Difluoromethyl Stability : The CF₂H group is prone to hydrolysis under acidic conditions, necessitating pH control (optimum pH 6–7).
-
Regioselectivity : Competing formation of N1 vs. N2 isomers requires careful monitoring via NMR.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce halogenated pyrazoles .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Industry: It is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . By inhibiting this enzyme, the compound can disrupt cellular respiration in fungi, leading to their death .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
Key Observations :
- Substituent Position : The target compound’s difluoromethyl group at position 1 of the pyrazole contrasts with analogues like the 5-(difluoromethyl) derivative in . Positional differences influence electronic effects and steric bulk, affecting binding affinity in biological targets .
- Alkyl Chain Modifications : The propyl group in increases lipophilicity compared to methyl, which could enhance blood-brain barrier penetration but reduce solubility .
Functional and Performance Comparisons
- Thermal Stability : Pyrazole derivatives with nitro groups (e.g., ) exhibit high thermal stability (>200°C). The target compound’s lack of nitro groups may reduce stability but improve synthetic accessibility .
- Cytotoxicity : Pyrazole-carboxamide derivatives () show cytotoxicity (IC50 ~35–172 μM), suggesting that the target compound’s difluoromethyl and dimethyl groups may mitigate cytotoxicity while retaining bioactivity .
- The target compound’s lack of nitro groups precludes explosive applications but highlights structural versatility .
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H11F4N5
- Molecular Weight : 277.22 g/mol
- IUPAC Name : 1-(difluoromethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylpyrazol-4-amine
The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The dual pyrazole rings contribute to its interaction with various biological targets, including enzymes and receptors .
Research indicates that this compound interacts with specific molecular targets, modulating various biochemical pathways. The difluoromethyl substituent is believed to enhance binding affinity and selectivity towards these targets, leading to diverse biological effects.
Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition can lead to anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
- Receptor Modulation : The compound may also act as a modulator for certain receptors involved in pain and inflammation pathways.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent:
- Anti-inflammatory Activity : In experimental models, the compound demonstrated significant inhibition of paw swelling and body weight loss in acute inflammatory models. Its efficacy was comparable to that of aspirin-treated groups .
- Analgesic Effects : The compound exhibited notable analgesic properties, with studies indicating effective pain relief comparable to standard analgesics.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
Q & A
Q. What multi-step synthetic strategies are recommended for introducing the difluoromethyl group and ensuring regioselectivity in pyrazole ring formation?
- Methodological Answer : A multi-step synthesis can be designed starting with halogenated pyrazole precursors. Fluorination can be achieved via nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or via transition-metal-catalyzed C–F bond formation. For regioselective pyrazole assembly, employ cyclocondensation of 1,3-diketones with hydrazine derivatives under controlled pH (e.g., acetic acid catalysis). Reaction monitoring via NMR ensures precise tracking of fluorination efficiency .
Q. Which spectroscopic techniques are critical for characterizing fluorine substituents and confirming molecular structure?
- Methodological Answer :
- and NMR : Identify chemical shifts for difluoromethyl ( to ppm) and pyrazole protons ( ppm).
- IR Spectroscopy : Detect C–F stretching vibrations (1000–1300 cm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass determination.
Cross-validate with X-ray crystallography (if crystalline) using SHELXL for refinement .
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) with KCO as a base to facilitate nucleophilic substitution between pyrazole intermediates. Maintain temperatures between 60–80°C to balance reaction rate and side-product formation. Employ microwave-assisted synthesis for accelerated kinetics .
Q. What methods assess thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N).
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, decomposition).
Compare with structurally similar fluorinated pyrazoles, which typically exhibit decomposition >200°C due to strong C–F bonds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict reactivity and electronic effects of the difluoromethyl group?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions.
Tools like Gaussian 03 and EXPLO5 v6.01 predict detonation properties (if applicable) and binding affinities .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
Cross-reference with fluorinated analogs (e.g., 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine) showing enhanced bioavailability due to fluorine’s electronegativity .
Q. How does fluorination influence binding interactions with enzymatic targets (e.g., kinases, oxidoreductases)?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (). Compare with non-fluorinated analogs to isolate fluorine’s contribution .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, applying HKLF 5 format for twinned data.
- Disorder in Fluorine Positions : Apply restraints (e.g., SIMU, DELU) to thermal parameters.
Refer to triclinic crystal systems (e.g., ) observed in similar compounds for lattice parameter benchmarking .
Q. How can regioselectivity be controlled during functionalization of the pyrazole core?
- Methodological Answer :
Q. What are the implications of molecular conformation on biological activity, and how is this assessed?
- Methodological Answer :
- Conformational Analysis : Use ORTEP-3 for 3D structure visualization and torsion angle measurements.
- Pharmacophore Modeling : Align with active conformations of known inhibitors (e.g., kinase inhibitors).
Compare with N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine derivatives to identify critical steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
